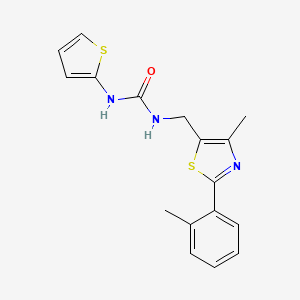

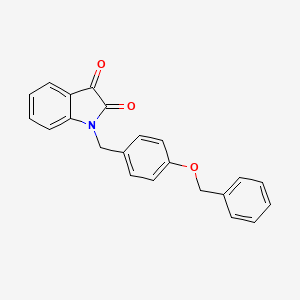

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTU-106, and it has been synthesized using various methods.

Applications De Recherche Scientifique

Enantioselective Anion Receptors

- Use in Enantioselective Anion Receptors : This compound shows potential as an enantioselective anion receptor for amino-acid derivatives. Its binding constants with N-protected amino acid salts have been explored, indicating modest enantioselectivities. Interestingly, the association constants are smaller with the thiourea than with corresponding urea derivatives, attributed to the different conformational arrangements in these compounds (Roussel et al., 2006).

Anticancer Investigations

- Role in Anticancer Investigations : A study on urea derivatives, including the synthesis of N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, showed its potential in vitro anticancer activity with a notable IC50 value. This finding suggests its applicability in developing new therapeutic agents (Mustafa et al., 2014).

Nitration of Thiazolylureas

- Nitration for Pharmaceutical Applications : The nitration of 2-thiazolylurea and its derivatives has been studied, producing compounds nitrated at the 5-position of the thiazole moiety. These findings are significant for pharmaceutical applications, as the nitration process can affect the activity and properties of the resulting compounds (Yoda et al., 1984).

Synthesis Methodologies

- Microwave Irradiation Synthesis : A method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation from heterocyclic amino compounds has been developed. This efficient method provides satisfactory yield and highlights an alternative approach for synthesizing such compounds (Li et al., 2008).

Gelation Properties

- Hydrogel Formation : Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea shows its ability to form hydrogels in acids at specific pH levels. The morphology and rheology of these gels depend on the identity of the anion, suggesting potential for customizing the physical properties of hydrogels for various applications (Lloyd & Steed, 2011).

Acetylcholinesterase Inhibitors

- Acetylcholinesterase Inhibition : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity. This shows the compound's potential as a neuroprotective agent or in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).

Cytokinin-like Activity

- Cytokinin-like Activity in Plant Biology : Urea derivatives, including N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have shown positive regulation of cell division and differentiation in plants, exhibiting cytokinin-like activity which can be harnessed in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).

Propriétés

IUPAC Name |

1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)16-19-12(2)14(23-16)10-18-17(21)20-15-8-5-9-22-15/h3-9H,10H2,1-2H3,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARAPGNKVPBSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2866238.png)

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)

![2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2866241.png)

![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)

![(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione](/img/structure/B2866255.png)

![N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2866257.png)

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2866258.png)

![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)